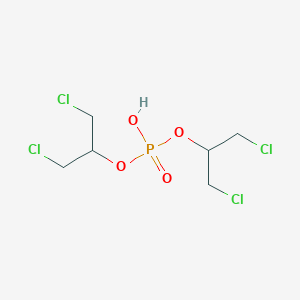
双(1,3-二氯-2-丙基)磷酸酯
描述
Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) is a halogen-containing organophosphorus chemical extensively used in various consumer products as an additive flame retardant. Due to its widespread use, BDCPP has raised environmental and health concerns, as it is ubiquitous in environmental media, biotic matrices, and humans. This compound and its primary diester metabolite are detectable in human samples, leading to potential health effects from exposure (Wang et al., 2020).
Synthesis Analysis
BDCPP's synthesis, as a derivative of tris(1,3-dichloro-2-propyl) phosphate (TDCPP), involves chemical reactions that add to its significance as an emerging contaminant. Its presence in the environment and its detection in various human samples underscore the importance of understanding its synthesis pathways and the potential for human exposure (Wang et al., 2020).
Molecular Structure Analysis
Although specific studies directly detailing the molecular structure of BDCPP were not found, the structural analysis of related phosphate compounds provides insight into the complexity and reactivity of these molecules. For example, studies on similar phosphates indicate detailed coordination geometries and molecular interactions, which could be extrapolated to understand BDCPP's chemical behavior and interactions in biological systems (Ichimaru et al., 2021).
Chemical Reactions and Properties
BDCPP is known for its flame-retardant properties, which are derived from its chemical structure that allows it to inhibit or slow down the propagation of fire. Its environmental stability and persistence contribute to its widespread detection, with significant levels found in human tissues and fluids. These properties are indicative of its behavior in chemical reactions, particularly those relevant to its degradation and interaction with biological systems (Wang et al., 2020).
Physical Properties Analysis
The physical properties of BDCPP, such as its solubility, volatility, and bioaccumulation potential, play critical roles in its environmental dispersion and human exposure pathways. Although specific studies on BDCPP were not directly cited, insights into similar organophosphorus flame retardants suggest that these compounds possess characteristics that facilitate their persistence and bioaccumulation in the environment, leading to widespread human and ecological exposure (Wang et al., 2020).
Chemical Properties Analysis
BDCPP's chemical properties, including reactivity, toxicity, and mechanism of action as a flame retardant, contribute to its profile as an emerging contaminant of concern. Its chemical stability and the ability to interact with biological systems underscore the health risks associated with exposure. Understanding these properties is essential for assessing its environmental behavior and potential health impacts (Wang et al., 2020).
科学研究应用
暴露的生物标记: 双(1,3-二氯-2-丙基)磷酸酯已被确认为三(1,3-二氯-2-丙基)磷酸酯暴露的尿液生物标记,在青少年尿液中尤为普遍,表明在某些人群中普遍暴露 (Ding 等人,2019).
儿童和母亲的暴露水平: 研究发现,与母亲相比,儿童的尿液中这种化合物的含量往往更高。腕带测量可以正向预测内剂量,表明直接接触是暴露途径 (Gibson 等人,2019).
在一般人群中的流行: 一项研究发现,大约 92% 的参与者尿液中双(1,3-二氯-2-丙基)磷酸酯的水平可检测,表明其在一般人群中显着存在 (Ospina 等人,2018).
检测分析方法: 已经开发出先进的分析方法来确定这种化合物在人体尿液中的存在,反映了其在生物监测研究中的重要性 (Van den Eede 等人,2013).
动物的发育和生殖毒性: 接触相关化合物(如三(1,3-二氯-2-丙基)磷酸酯)与甲状腺功能紊乱、生长抑制、发育异常和斑马鱼后代体型较小有关,突出了对水生生物的潜在风险 (Ren 等人,2019).
人类健康风险: 这种化合物存在于各种环境中,包括室内灰尘,引发了对潜在健康影响(如致癌性和神经毒性)的担忧,尤其考虑到其在鱼类中具有高生物浓缩潜力并在肝脏中代谢 (Wang 等人,2015).
每日摄入量估计: 研究还集中于估计婴儿的每日摄入量,其范围差异很大,表明存在潜在的健康风险 (Hoffman 等人,2017).
属性
IUPAC Name |
bis(1,3-dichloropropan-2-yl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKRUBFJSSBFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl4O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992969 | |
| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,3-dichloro-2-propyl) phosphate | |
CAS RN |
72236-72-7 | |
| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,3-dichloro-, hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,3-dichloro-2-propyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



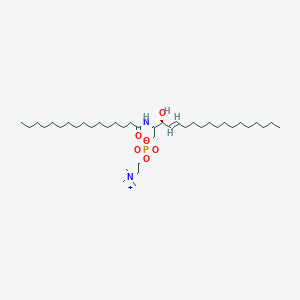
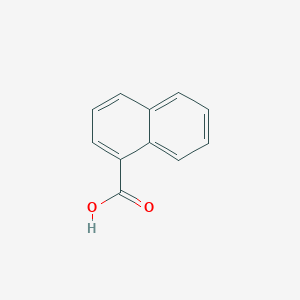
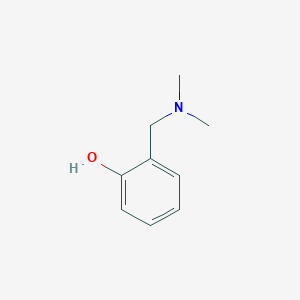
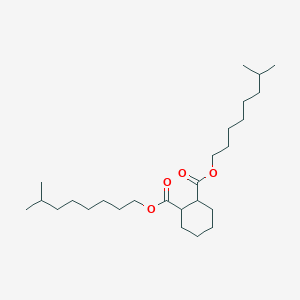
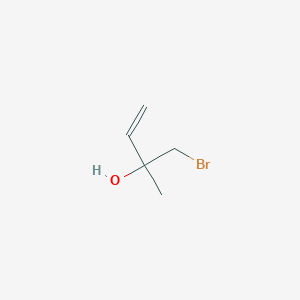
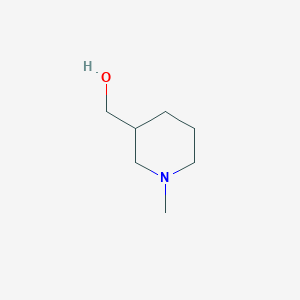
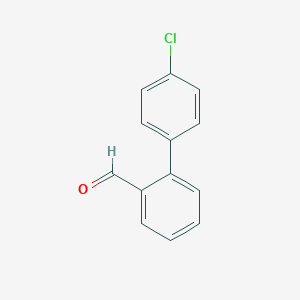
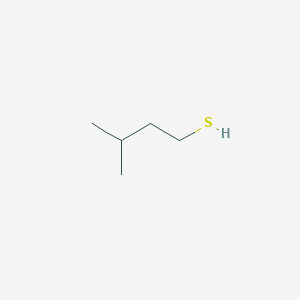
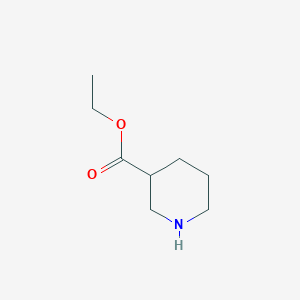
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)


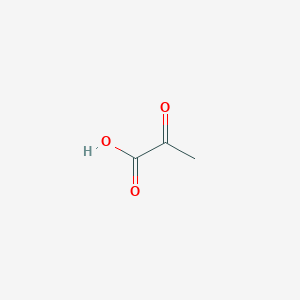
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)